
E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the quinoline ring.
Bromination and Chlorination: Sequential introduction of bromine and chlorine atoms.
Methoxylation: Introduction of the methoxy group.
Vinylation: Formation of the vinyl group through a coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and vinyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or lithium aluminum hydride.
Major Products:
Oxidation: Formation of quinoline derivatives with oxidized methoxy or vinyl groups.
Reduction: Formation of amino derivatives of the quinoline compound.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
- Potential use as a pharmacophore in drug design due to its quinoline core.
- Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the synthesis of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Binding to DNA or RNA: Intercalation into nucleic acids, disrupting their function.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
Reactive Oxygen Species Generation: Inducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
8-Bromoquinoline: Lacks the additional functional groups present in the target compound.
2-Chloro-7-methoxyquinoline: Similar structure but without the bromine and nitro groups.
3-Nitrovinylquinoline: Contains the nitro and vinyl groups but lacks bromine and chlorine.
Uniqueness: E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is unique due to the combination of bromine, chlorine, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H8BrClN2O3 |
|---|---|
Poids moléculaire |
343.56 g/mol |
Nom IUPAC |
8-bromo-2-chloro-7-methoxy-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8BrClN2O3/c1-19-9-3-2-7-6-8(4-5-16(17)18)12(14)15-11(7)10(9)13/h2-6H,1H3/b5-4+ |
Clé InChI |
IWBBXIJVMPXPAT-SNAWJCMRSA-N |
SMILES isomérique |
COC1=C(C2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl)Br |
SMILES canonique |
COC1=C(C2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
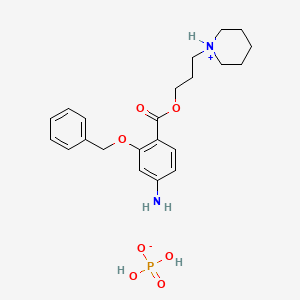
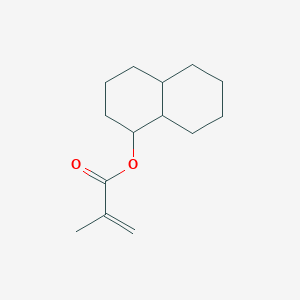
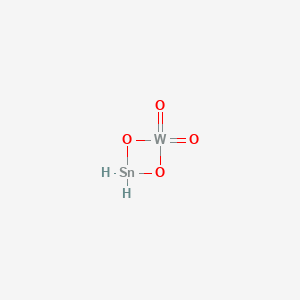
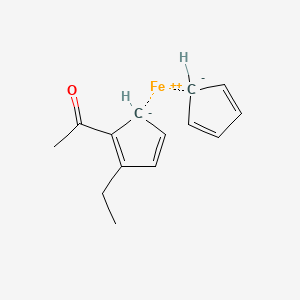
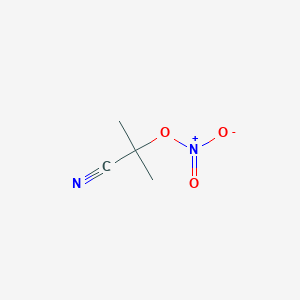
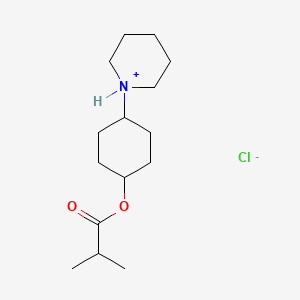
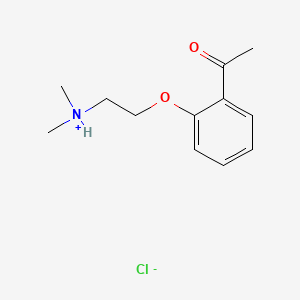
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)



![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)
